molecular formula C23H25N5O2S2 B2747017 N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-82-8

N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2747017
CAS RN: 1105225-82-8
M. Wt: 467.61
InChI Key: VRTITFWLLYSSKQ-UHFFFAOYSA-N
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Description

N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S2 and its molecular weight is 467.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have been synthesized and evaluated for their antimicrobial, anticancer, and antipsychotic activities. These compounds are synthesized through a series of reactions starting from specific thiadiazole derivatives, highlighting their potential in creating compounds with significant biological activities.

  • Antimicrobial Evaluation : Novel thiadiazole systems, including those related to the queried compound, have shown antimicrobial properties against a variety of microbial strains. The synthesis process often involves the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with carboxylic acid derivatives, leading to compounds with potential antimicrobial applications (Hamama et al., 2017).

  • Anticancer Activity : Some derivatives have been synthesized and assessed for their in vitro anticancer activity against various human cancer cell lines. Compounds have shown significant activity, with potential as anticancer agents. The structure-activity relationship is further supported by molecular docking studies (Boddu et al., 2018).

  • Antipsychotic Evaluation : Aryl piperazine derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their antipsychotic activity. These compounds have been tested in behavioral models predictive of clinical antipsychotic activity, showing potential as antipsychotic agents (Bari et al., 2019).

properties

IUPAC Name

N-phenyl-2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S2/c29-20(24-19-9-5-2-6-10-19)17-31-23-26-25-22(32-23)28-15-13-27(14-16-28)21(30)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTITFWLLYSSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-((5-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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